molecular formula C26H24N4OS2 B2885030 3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-57-7

3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2885030
CAS No.: 847402-57-7
M. Wt: 472.63
InChI Key: INIJFWUZVZNZKR-UHFFFAOYSA-N
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Description

3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a sophisticated chemical hybrid designed for advanced pharmacological research, integrating a 1,2,4-triazole core with a benzothiazolone moiety. This molecular architecture is of significant interest in the exploration of novel enzyme inhibitors. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, including cyclooxygenases (COX) and various kinases . The strategic substitution with phenethyl and phenethylthio groups is intended to enhance lipophilicity and target binding affinity, potentially modulating enzymes involved in inflammatory or proliferative pathways. Concurrently, the benzo[d]thiazol-2(3H)-one component is a structure associated with a range of bioactivities, further diversifying the compound's potential research applications. This reagent serves as a key intermediate and chemical probe for researchers investigating structure-activity relationships (SAR) in the development of new therapeutic agents, particularly in the fields of anti-inflammatory and oncological drug discovery . Its primary research value lies in its utility for in vitro biochemical assays and high-throughput screening to elucidate novel mechanisms of action and identify potential lead compounds.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS2/c1-19(21-12-6-3-7-13-21)32-25-28-27-24(29(25)17-16-20-10-4-2-5-11-20)18-30-22-14-8-9-15-23(22)33-26(30)31/h2-15,19H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIJFWUZVZNZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into three key components:

  • Triazole Ring : Known for its role in various biological activities including antifungal and antibacterial properties.
  • Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial activities.
  • Phenethyl and Phenylethyl Substituents : These groups enhance the lipophilicity and bioavailability of the compound.

The empirical formula is C20H22N4OSC_{20}H_{22}N_{4}OS, with a molecular weight of approximately 378.48 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties. The mechanism typically involves:

  • Inhibition of Fungal Ergosterol Biosynthesis : Triazoles inhibit the enzyme lanosterol demethylase, disrupting fungal cell membrane integrity.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-based compounds:

  • Cell Proliferation Inhibition : Compounds similar to this one have shown to inhibit proliferation in various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

Triazoles have been reported to possess anti-inflammatory properties through modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1 A series of triazole derivatives showed potent activity against HCT-116 colon carcinoma cells with IC50 values ranging from 6.2 to 43.4 μM.
Study 2 The benzothiazole scaffold was optimized for activity against Acinetobacter baumannii, demonstrating significant antibacterial effects.
Study 3 Virtual screening revealed that certain triazole derivatives had a broader spectrum of herbicidal activity compared to commercial herbicides, suggesting potential agricultural applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Benzo[d]thiazol-2(3H)-one vs. Quinazolin-4(3H)-one

The target compound’s benzo[d]thiazol-2(3H)-one moiety differs from quinazolinone derivatives like 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIs) .

Triazole-Thioether Linkages

Compounds such as 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-(4-methylphenyl)amino-1,3,4-thiadiazole () replace the benzothiazolone with a thiadiazole ring . The thioether bridge in these analogs is critical for stabilizing interactions with enzyme active sites, a feature likely shared by the target compound.

Substituent Effects on Bioactivity

Phenethyl vs. Trifluoromethylbenzyl Groups

The phenethyl group at N4 of the target compound contrasts with the 4-trifluoromethylbenzyl substituent in VIIs .

(1-Phenylethyl)thio vs. Pyridinyl Thioethers

The (1-phenylethyl)thio substituent at C5 differs from pyridinyl-thioether groups in compounds like 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile () . Pyridinyl groups can participate in hydrogen bonding, while aromatic thioethers (e.g., phenethyl) may enhance π-π stacking interactions.

Antimicrobial and Antifungal Potency

The quinazolinone derivative VIIs exhibits EC50 values of 22.1 μg/mL against Xanthomonas axonopodis, surpassing commercial bactericides . Similarly, 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one () shows MIC values of 31.25 μg/mL against Pseudomonas aeruginosa .

Physicochemical Properties

The molecular weight of the target compound is estimated to exceed 450 g/mol (based on ’s analog with MW 436.5) , which may influence solubility and bioavailability. Substituents like phenethyl could increase logP values compared to methyl or pyridinyl groups.

Triazole-Thiol Alkylation

The target compound’s synthesis likely parallels methods used for analogs:

Base-mediated alkylation : As seen in , cesium carbonate in DMF facilitates thiolate formation, followed by reaction with halides (e.g., benzothiazolone-methyl bromide) .

Catalytic approaches : InCl3-catalyzed reactions () may improve yields for challenging substitutions .

Comparative Data Table

Compound Name Core Heterocycle Triazole Substituents Biological Activity (EC50/MIC) Reference
Target Compound Benzo[d]thiazol-2-one 4-phenethyl, 5-(1-phenylethylthio) Not reported N/A
VIIs (Quinazolinone derivative) Quinazolin-4-one 4-phenyl, 5-(CF3-benzylthio) EC50: 22.1 μg/mL (X. axonopodis)
5-(Pyridinyl-thio)thiadiazole Thiadiazole 4-phenyl, 5-pyridinyl Not reported
S-Substituted triazol-thiol () Triazole-thioether 4-ethyl, 5-(pyridinyl-thio) MIC: 31.25 μg/mL (P. aeruginosa)

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step organic reactions, including cyclization of thiosemicarbazides and thioether formation. Key steps include:

  • Mannich base formation : Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux in ethanol .
  • Thioether linkage : Reaction of intermediates with sodium monochloroacetate in aqueous medium, followed by acidification .
  • Catalytic optimization : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C enhances reaction rates and selectivity . Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography is critical for achieving >95% purity .

Q. How can structural integrity and purity be validated post-synthesis?

Methodological approaches include:

  • Spectroscopic characterization :
  • ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether protons at δ 3.5–4.2 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., C=S stretch at 650–750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
    • Chromatographic analysis : TLC/HPLC monitors reaction progression and purity .

Q. What are the primary biological screening assays for this compound?

Initial evaluations focus on:

  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL for active derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations (e.g., phenethyl vs. chlorobenzyl groups) impact biological activity?

Comparative studies of analogs reveal:

  • Enhanced antimicrobial activity : Chlorobenzyl-substituted derivatives show 2–3x lower MIC values compared to phenethyl analogs due to increased lipophilicity .
  • Anticancer selectivity : Substitutions at the triazole C-5 position (e.g., thiophene vs. phenyl) modulate apoptosis induction via caspase-3 activation .
  • Data contradictions : Some phenethyl derivatives exhibit lower cytotoxicity (IC₅₀ >100 µM) despite structural similarity, suggesting steric hindrance limits target binding .

Q. What computational methods are used to elucidate the mechanism of action?

Advanced strategies include:

  • Molecular docking : Predicts binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) or bacterial dihydrofolate reductase (ΔG ≈ -8.5 kcal/mol) .
  • DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps ≈4.1 eV) to correlate reactivity with bioactivity .
  • MD simulations : Evaluates stability of ligand-enzyme complexes over 100 ns trajectories .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

Methodological considerations:

  • Pharmacokinetic profiling : Assess bioavailability (e.g., AUC₀–₂₄ ≈ 12 µg·h/mL in murine models) and metabolic stability using LC-MS .
  • Formulation optimization : Nanoencapsulation (e.g., PLGA nanoparticles) improves solubility and reduces off-target effects in vivo .
  • Target validation : CRISPR-Cas9 knockout of putative targets (e.g., HSP90) confirms on-mechanism activity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, reflux, 6 h70–85
Thioether formationNa monochloroacetate, H₂O, 70°C65–75
Catalytic couplingBleaching Earth Clay, PEG-400, 80°C80–90

Q. Table 2. Biological Activity of Structural Analogs

Substituent (R)MIC (µg/mL)IC₅₀ (µM)Target
4-Chlorobenzyl12.518.2EGFR
Phenethyl25.0>100HSP90
Thiophen-2-yl6.314.7DHFR

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